molecular formula C7H7N3O B6230505 2-methylpyrazolo[1,5-a]pyrimidin-6-ol CAS No. 1547068-01-8

2-methylpyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B6230505
CAS No.: 1547068-01-8
M. Wt: 149.1
InChI Key:
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Description

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves a multi-step reaction sequence. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields a dihydroxy-heterocycle intermediate, which is then subjected to further reactions to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methylpyrazolo[1,5-a]pyrimidin-6-ol include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting photophysical properties. The presence of the methyl group and the hydroxyl group at specific positions on the fused ring system enhances its stability and makes it particularly suitable for applications requiring high fluorescence and stability .

Properties

CAS No.

1547068-01-8

Molecular Formula

C7H7N3O

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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